molecular formula C42H84O4S2Sn B15178827 (Dimethylstannylene)bis(thioethane-1,2-diyl) distearate CAS No. 59138-44-2

(Dimethylstannylene)bis(thioethane-1,2-diyl) distearate

Cat. No.: B15178827
CAS No.: 59138-44-2
M. Wt: 836.0 g/mol
InChI Key: VTCSQBKSQNQKIO-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(dimethylstannylene)bis(sulfanyl)]diethanol typically involves the reaction of dimethyltin dichloride with thioglycolic acid, followed by the addition of ethanol. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(dimethylstannylene)bis(sulfanyl)]diethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-[(dimethylstannylene)bis(sulfanyl)]diethanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of polymers and as a stabilizer in plastic manufacturing.

Mechanism of Action

The mechanism of action of 2,2’-[(dimethylstannylene)bis(sulfanyl)]diethanol involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with metal ions, which can inhibit or activate various biochemical pathways. Its sulfanyl groups allow it to interact with thiol-containing enzymes, potentially leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(dimethylstannylene)bis(sulfanyl)]diethanol
  • 2,2’-[(dimethylgermylene)bis(sulfanyl)]diethanol
  • 2,2’-[(dimethylplumbylene)bis(sulfanyl)]diethanol

Uniqueness

2,2’-[(dimethylstannylene)bis(sulfanyl)]diethanol is unique due to its tin-based structure, which imparts distinct chemical and physical properties compared to its germanium and lead analogs. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

CAS No.

59138-44-2

Molecular Formula

C42H84O4S2Sn

Molecular Weight

836.0 g/mol

IUPAC Name

2-[dimethyl(2-octadecanoyloxyethylsulfanyl)stannyl]sulfanylethyl octadecanoate

InChI

InChI=1S/2C20H40O2S.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;;;/h2*23H,2-19H2,1H3;2*1H3;/q;;;;+2/p-2

InChI Key

VTCSQBKSQNQKIO-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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